4-(5-Chloro-2-methylanilino)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16401448
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12ClNO3 |
|---|---|
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 4-(5-chloro-2-methylanilino)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H12ClNO3/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16) |
| Standard InChI Key | MAEBYLOMZZIEBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s systematic IUPAC name, 4-(5-chloro-2-methylanilino)-4-oxobutanoic acid, reflects its core structure:
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A butanoic acid backbone substituted at position 4 with a 5-chloro-2-methylanilino group.
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The phenyl ring features a chlorine atom at the meta position and a methyl group at the ortho position, influencing steric and electronic properties.
Table 1: Molecular Properties from PubChem Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂ClNO₃ |
| Molecular Weight | 241.67 g/mol |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)NC(=O)CCC(=O)O |
| InChI Key | GFJRFEGEHPMEER-UHFFFAOYSA-N |
| Topological Polar Surface Area | 86.6 Ų |
The oxobutanoic acid moiety introduces two carbonyl groups, enabling hydrogen bonding and metal coordination, while the chlorinated aromatic ring enhances lipophilicity (calculated logP ≈ 2.8).
Theoretical Synthesis Pathways
Route 1: Acylation of 5-Chloro-2-methylaniline
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Reactant: 5-Chloro-2-methylaniline with succinic anhydride.
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Conditions: Pyridine catalysis in dichloromethane at reflux.
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Mechanism: Nucleophilic acyl substitution at the amine group, forming the 4-oxobutanoic acid linkage.
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Workup: Acidic hydrolysis to yield the free carboxylic acid.
Route 2: Oxidative Functionalization
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Reactant: 4-(5-Chloro-2-methylphenylamino)but-2-enoic acid.
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Conditions: Ozonolysis followed by oxidative workup to introduce the ketone group.
Physicochemical Properties and Stability
Solubility and Partitioning
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Aqueous Solubility: Limited due to the hydrophobic aryl group (estimated <1 mg/mL at 25°C).
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logP (Octanol-Water): Predicted value of 2.8 indicates moderate lipophilicity, suitable for membrane permeability.
Thermal Stability
The compound likely decomposes above 200°C, with the oxobutanoic acid moiety prone to decarboxylation under acidic or basic conditions.
Comparative Analysis with Structural Analogs
Analog 1: 4-(4-Chlorophenylamino)-4-oxobutanoic Acid
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Key Difference: Lack of methyl substitution reduces steric hindrance, enhancing reactivity in electrophilic aromatic substitution.
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Bioactivity: Demonstrated weak inhibition of cyclooxygenase-2 (COX-2) in computational studies.
Analog 2: 4-(2-Methyl-5-nitrophenylamino)-4-oxobutanoic Acid
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Modification: Nitro group instead of chlorine.
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Impact: Increased polarity (logP ≈ 1.9) and potential for nitro-reduction to an amine in vivo.
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